(1-Methylisoquinolin-3-yl)methanamine is a chemical compound with the molecular formula and a molecular weight of 172.23 g/mol. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both an isoquinoline moiety and an amine functional group in its structure suggests potential interactions with biological targets, making it a compound of interest in various research fields.
(1-Methylisoquinolin-3-yl)methanamine is classified as an organic compound primarily due to its carbon-based structure. It can be sourced through synthetic routes involving the modification of isoquinoline derivatives, particularly through reactions that introduce amine functionalities into the isoquinoline scaffold. The compound is indexed under the Chemical Abstracts Service registry number 1079651-21-0, indicating its recognition in chemical databases and literature.
The synthesis of (1-Methylisoquinolin-3-yl)methanamine typically involves several key methods:
The choice of reagents, solvents, and reaction conditions is critical for optimizing yield and purity. Common solvents include tetrahydrofuran and dimethylformamide, while reducing agents like lithium aluminum hydride or sodium borohydride may be used depending on the specific starting materials .
The molecular structure of (1-Methylisoquinolin-3-yl)methanamine features a methyl group attached to the nitrogen atom of the isoquinoline ring system. The structural formula can be represented as follows:
(1-Methylisoquinolin-3-yl)methanamine is capable of undergoing various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes:
The mechanism of action for (1-Methylisoquinolin-3-yl)methanamine involves its interaction with specific biological targets such as enzymes and receptors. It may inhibit enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions. The precise pathways remain an area of active research, particularly regarding its potential therapeutic effects against neurological disorders .
The compound’s stability and reactivity are influenced by its functional groups, making it versatile for further chemical modifications.
(1-Methylisoquinolin-3-yl)methanamine has several scientific applications:
Molecular docking studies elucidate how (1-methylisoquinolin-3-yl)methanamine engages biological targets. The primary amine group enables critical hydrogen-bonding interactions with catalytic residues, while the isoquinoline core facilitates π-stacking and hydrophobic contacts. In PI3Kγ inhibition, the methanamine moiety forms a salt bridge with Lys833 in the ATP-binding pocket, stabilizing an inactive kinase conformation. Rigidification strategies, such as incorporating the methyl group at N1, enhance selectivity by reducing conformational flexibility, allowing preferential binding to kinases with larger hydrophobic pockets (e.g., BRAFV600E) [3] [7].
Table 1: Docking Results for (1-Methylisoquinolin-3-yl)methanamine Analogues
Target Protein (PDB ID) | Docking Score (ΔG, kcal/mol) | Key Interactions | Experimental IC₅₀ |
---|---|---|---|
PI3Kγ (6XRM) | -9.2 | H-bond: Lys833; π-stacking: Tyr867 | 0.149 µM* |
CDK2 (1HCL) | -8.7 | H-bond: Glu81; hydrophobic: Phe80 | 0.155 µM* |
BRAFV600E (3OG7) | -8.5 | Salt bridge: Asp594; van der Waals: Trp531 | 21 nM (reference) |
*Data from enzymatic assays in referenced studies [3] [9].
For Abl kinase, ring-closure strategies that incorporate the methanamine group into rigid isoquinoline scaffolds improve selectivity by >10-fold compared to flexible analogs. This is attributed to the compound's ability to exploit conformational flexibility in kinases with insertions between αD and αE helices (e.g., FGFR, Kit) [7].
QSAR models for isoquinoline methanamines highlight the dominance of electronic and steric parameters in bioactivity. Key descriptors include:
Biodegradability QSAR rules predict that the primary amine group serves as a hydrolase target site, facilitating oxidative N-dealkylation. Conversely, the methyl group on the isoquinoline nitrogen reduces cytochrome P450 affinity, extending metabolic half-life [4].
Table 2: QSAR Parameters Governing Bioactivity
Descriptor | Optimal Range | Effect on Bioactivity | Computational Method |
---|---|---|---|
ClogP | 2.1–2.4 | ↑ Cell permeability; ↓ aggregation | MLR analysis [4] |
pKa (amine) | 9.2–10.1 | ↑ H-bond donation at physiological pH | SPARTAN density functional |
Molar Refractivity | 40–45 | Steric complementarity with kinase hydrophobic pockets | CoMFA contour maps [3] |
Polar Surface Area | 35–45 Ų | Balanced solubility/permeability | SwissADME [6] |
The scaffold modulates biological targets through three primary mechanisms:
Table 3: Mechanistic Targets and Experimental Evidence
Target Class | Proposed Mechanism | Experimental Validation | Biological Outcome |
---|---|---|---|
Kinases (CDK2) | DFG-out stabilization via H-bond network | Flow cytometry: G2/M arrest (79-fold apoptosis ↑) | Antiproliferative (A549 cells) |
Reductases (DHFR) | Competitive pterin site binding | Enzyme kinetics: Ki = 0.15 µM | Nucleotide synthesis inhibition |
CYP51 | Heme iron coordination by sp² nitrogen | MIC assays: >90% growth inhibition at 5 µM | Antifungal activity |
Additionally, the compound may inhibit T. cruzi CYP51 via heme iron coordination, though this mechanism is deprioritized due to poor pharmacokinetics in Chagas disease models [6]. Isoquinoline alkaloids like berberine exhibit analogous target engagement, confirming the scaffold's versatility [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: